Afatinib dimaleate

Descripción general

Descripción

El afatinib dimaleato es un medicamento utilizado principalmente para el tratamiento del carcinoma de células no pequeñas de pulmón (NSCLC). Pertenece a la familia de medicamentos inhibidores de la tirosina quinasa y se administra por vía oral. El afatinib dimaleato es particularmente eficaz en el tratamiento de casos de NSCLC que albergan mutaciones en el gen del receptor del factor de crecimiento epidérmico (EGFR) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de afatinib dimaleato implica varios pasos clave:

Reacción de sustitución: 6-amino-7-fluoro-3,4-dihidroquinazolin-4-ona reacciona con (S)-3-hidroxitetrahidrofurano.

Reducción: El producto intermedio se somete a reducción.

Amidación: El producto reducido se amida.

Condensación: El producto amidado se somete a condensación.

Formación de sal: Finalmente, el producto se convierte en afatinib dimaleato a través de la formación de sal

Métodos de producción industrial

La producción industrial de afatinib dimaleato se optimiza para garantizar un alto rendimiento y calidad. El proceso implica un proceso de fabricación controlado, eficiente y robusto de tres etapas, que incluye la nitroreducción, amidación y salificación. Este método es escalable y adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

El afatinib dimaleato se somete a varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción son parte de su proceso sintético.

Sustitución: Las reacciones de sustitución están involucradas en su síntesis inicial

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores, agentes amidantes y agentes condensantes. Los principales productos formados a partir de estas reacciones son intermediarios que finalmente conducen a la formación de afatinib dimaleato .

Aplicaciones Científicas De Investigación

El afatinib dimaleato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en el estudio de los inhibidores de la tirosina quinasa y sus efectos sobre las células cancerosas.

Biología: Investigación sobre sus efectos en las vías de señalización celular y su papel en la inhibición del crecimiento tumoral.

Medicina: Utilizado principalmente en el tratamiento del carcinoma de células no pequeñas de pulmón, y existen pruebas emergentes que apoyan su uso en otros cánceres como el cáncer de mama

Industria: Su proceso de producción se estudia para su optimización y escalabilidad

Mecanismo De Acción

El afatinib dimaleato funciona inhibiendo irreversiblemente los dominios quinasa del receptor del factor de crecimiento epidérmico (EGFR), el receptor 2 del factor de crecimiento epidérmico humano (HER2) y el receptor 4 del factor de crecimiento epidérmico humano (HER4). Esta inhibición previene la autofosforilación de la tirosina quinasa, que es esencial para la proliferación y supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

El afatinib dimaleato se compara con otros inhibidores de la tirosina quinasa como el erlotinib, gefitinib y osimertinib. A diferencia de los inhibidores de primera generación como el erlotinib y el gefitinib, el afatinib dimaleato es eficaz contra una gama más amplia de mutaciones del EGFR. no es eficaz contra la mutación T790M, que requiere inhibidores de tercera generación como el osimertinib .

Compuestos similares

Erlotinib: Un inhibidor de la tirosina quinasa de primera generación.

Gefitinib: Otro inhibidor de la tirosina quinasa de primera generación.

Osimertinib: Un inhibidor de la tirosina quinasa de tercera generación eficaz contra la mutación T790M

Actividad Biológica

Afatinib dimaleate is a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant clinical studies.

Afatinib functions by irreversibly binding to the active sites of EGFR and HER2, inhibiting their kinase activities. This action leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound exhibits dual specificity, effectively targeting both wild-type and mutant forms of EGFR, including those that are resistant to other tyrosine kinase inhibitors like erlotinib.

Key Characteristics:

- IC50 Values : Afatinib shows varying potency against different EGFR mutations:

Efficacy in Clinical Studies

Afatinib has been extensively studied for its efficacy in NSCLC. One pivotal study compared afatinib with standard chemotherapy regimens (cisplatin/gemcitabine) and demonstrated significant improvements in progression-free survival (PFS).

Clinical Findings:

- Progression-Free Survival :

- Median PFS for afatinib was significantly longer than for chemotherapy, with an increment of 5.4 months noted in independent assessments.

- Subgroup Analysis :

Case Studies

Several case studies have highlighted the effectiveness of afatinib in clinical practice:

- Case Study A : A patient with advanced NSCLC harboring an EGFR L858R mutation experienced a dramatic reduction in tumor size after initiating treatment with afatinib, leading to a sustained response over several months.

- Case Study B : In a cohort study involving patients with T790M mutations, afatinib demonstrated superior efficacy compared to first-generation TKIs, showcasing its role as a second-line treatment option .

Immunomodulatory Effects

Recent research has also indicated that afatinib may exert immunomodulatory effects. A study revealed that afatinib inhibited T-cell activation and proliferation, suggesting potential implications for its use in combination therapies . This finding emphasizes the need for further investigation into how afatinib interacts with the immune system.

Safety Profile

The safety profile of afatinib has been assessed in multiple clinical trials. Common adverse effects include:

- Diarrhea

- Rash

- Nausea

- Fatigue

- Stomatitis

These side effects are generally manageable, allowing patients to continue treatment without significant interruptions .

Summary Table of Biological Activity

| Characteristic | Value |

|---|---|

| Target Receptors | EGFR, HER2 |

| IC50 (L858R) | 0.4 nM |

| IC50 (Wild-type) | 0.5 nM |

| IC50 (L858R/T790M) | 10 nM |

| Median PFS Improvement | +5.4 months compared to chemotherapy |

| Common Side Effects | Diarrhea, rash, nausea |

Propiedades

Número CAS |

850140-73-7 |

|---|---|

Fórmula molecular |

C28H29ClFN5O7 |

Peso molecular |

602.0 g/mol |

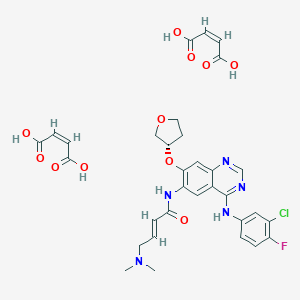

Nombre IUPAC |

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1 |

Clave InChI |

LIENDGDDWJRJLO-WFFUCRSMSA-N |

SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid Powder |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide afatinib afatinib dimaleate afatinib maleate BIBW 2992 BIBW 2992 MA2 BIBW 2992MA2 BIBW-2992 BIBW-2992-MA2 BIBW-2992MA2 BIBW2992 BIBW2992 MA2 Gilotrif |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Afatinib Dimaleate?

A1: this compound is an irreversible ErbB family blocker that forms covalent bonds with ErbB family members, including epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER4 (ErbB4). [] This irreversible binding prevents the activation of these receptors, which are involved in cell signaling pathways that promote cell growth and proliferation.

Q2: What is the chemical structure of this compound?

A2: this compound is a salt formed from Afatinib and maleic acid. [, ] The chemical structure of Afatinib consists of a quinazoline core with various substituents, including a tetrahydrofuran ring.

Q3: Are there different crystalline forms of this compound? What are their characteristics?

A3: Yes, research has identified several crystalline forms of this compound, including a novel form with improved stability and powder flowability compared to previously known forms. [, , , ] These different forms can impact the drug's physical properties, such as solubility and stability, which are crucial for formulation development.

Q4: How is the purity of this compound ensured during the manufacturing process?

A4: A multi-step purification process involving re-crystallization and salt formation is employed to obtain highly pure this compound. [] This process aims to minimize impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical use.

Q5: What are the pharmacokinetic properties of this compound?

A5: Studies in healthy Chinese volunteers have demonstrated that this compound exhibits favorable pharmacokinetic properties, with a bioavailability comparable to the reference formulation. [] This finding suggests that the drug is effectively absorbed and distributed in the body.

Q6: How does this compound compare to other EGFR inhibitors in terms of efficacy?

A6: Clinical trials, such as the LUX-Lung 8 trial, have investigated the efficacy of this compound compared to other EGFR inhibitors, such as Erlotinib, in patients with lung squamous cell carcinoma. [] Results suggest that Afatinib may provide superior outcomes for specific patient populations, particularly those with tumors harboring HER2 mutations.

Q7: Are there any known resistance mechanisms to this compound?

A7: While this compound demonstrates promising efficacy, resistance can develop over time. Research suggests that mutations in the ERBB gene family, particularly in HER2, might be associated with differential responses to Afatinib. [] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment resistance and improve patient outcomes.

Q8: What analytical methods are employed to characterize and quantify this compound?

A8: Various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are used to determine the purity and quantify this compound in both bulk drug substance and pharmaceutical dosage forms. [, ] These techniques play a critical role in ensuring the quality and consistency of the drug product.

Q9: What are the stability characteristics of this compound?

A9: The stability of this compound is a critical factor in its formulation and storage. Studies have examined the stability of the drug under various conditions to determine its shelf life and optimal storage conditions. [, ]

Q10: Are there any strategies to enhance the solubility or bioavailability of this compound?

A10: The development of amorphous forms of this compound aims to enhance its solubility and dissolution rate. [] Improved solubility can lead to better absorption and potentially increase the drug's bioavailability, ultimately influencing its therapeutic efficacy.

Q11: What is the role of computational chemistry in understanding this compound?

A11: Computational chemistry techniques, such as molecular modeling and docking studies, can provide insights into the interactions between this compound and its target proteins. [] These methods can help predict binding affinities and aid in the rational design of novel Afatinib analogs with improved potency or selectivity.

Q12: What are the potential degradation products of this compound, and how are they identified?

A12: Understanding the degradation pathways of this compound is crucial for ensuring drug safety and efficacy. Techniques such as LC-Q-TOF/MS/MS and NMR have been employed to isolate and characterize potential degradation products, providing valuable information for optimizing formulation stability. []

Q13: How does the cost of this compound compare to other oral cancer drugs?

A13: Analysis of Medicare data revealed a significant increase in the cost of oral cancer drugs, including this compound, between 2013 and 2015. [] The rising costs of these drugs raise concerns about affordability and access to treatment for patients.

Q14: What are the guidelines for the development and approval of generic versions of this compound?

A14: Regulatory agencies, such as the FDA, provide guidance documents outlining the requirements for developing and obtaining approval for generic versions of drugs like this compound. [] These guidelines ensure that generic drugs meet the same rigorous standards for quality, safety, and efficacy as the original brand-name drug.

Q15: What is the role of metformin in combination with this compound in treating lung adenocarcinoma?

A15: Research suggests that metformin, a commonly used diabetes drug, might enhance the anti-cancer effects of EGFR-TKIs, including this compound. [] A phase 2 clinical trial demonstrated that the combination of metformin with EGFR-TKIs significantly improved progression-free survival in patients with advanced lung adenocarcinoma.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.